Trichloro(pentamethylcyclopentadienyl)titanium(IV)

説明

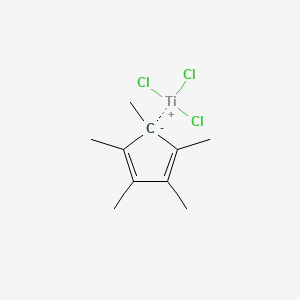

(Trichloro)(pentamethylcyclopentadienyl)titanium(IV): pentamethylcyclopentadienyltitanium trichloride , is an organotitanium compound with the formula C10H15Cl3Ti . This compound is characterized by its red crystalline appearance and is primarily used as a catalyst in various chemical reactions .

特性

分子式 |

C10H15Cl3Ti |

|---|---|

分子量 |

289.4 g/mol |

IUPAC名 |

1,2,3,4,5-pentamethylcyclopenta-1,3-diene;trichlorotitanium(1+) |

InChI |

InChI=1S/C10H15.3ClH.Ti/c1-6-7(2)9(4)10(5)8(6)3;;;;/h1-5H3;3*1H;/q-1;;;;+4/p-3 |

InChIキー |

YUKSKFSLOUJYSV-UHFFFAOYSA-K |

正規SMILES |

C[C-]1C(=C(C(=C1C)C)C)C.Cl[Ti+](Cl)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The most common method for synthesizing Trichloro(pentamethylcyclopentadienyl)titanium(IV) involves the reaction of pentamethylcyclopentadienyl sodium with titanium tetrachloride . The reaction is typically carried out in an inert atmosphere to prevent moisture and air from affecting the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .

化学反応の分析

Types of Reactions:

Oxidation: (Trichloro)(pentamethylcyclopentadienyl)titanium(IV) can undergo oxidation reactions, often forming titanium dioxide as a major product.

Reduction: This compound can be reduced to lower oxidation states of titanium, although such reactions are less common.

Substitution: It readily undergoes substitution reactions, where the chlorine atoms can be replaced by other ligands

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Various nucleophiles can be used to replace the chlorine atoms

Major Products:

Oxidation: Titanium dioxide.

Reduction: Lower oxidation states of titanium.

Substitution: Compounds with different ligands replacing the chlorine atoms

科学的研究の応用

Chemistry:

Catalysis: Used as a catalyst in transesterification reactions and styrene polymerization

Organometallic Chemistry: Plays a significant role in the synthesis of various organometallic compounds

Biology and Medicine:

Biomedical Research:

Industry:

Polymerization: Widely used in the polymer industry for the polymerization of olefins

Ceramics and Electronics: Utilized in the production of advanced ceramics and electronic components.

作用機序

The mechanism by which Trichloro(pentamethylcyclopentadienyl)titanium(IV) exerts its catalytic effects involves the activation of substrates through coordination to the titanium center. This coordination facilitates various chemical transformations, such as polymerization and transesterification .

類似化合物との比較

Cyclopentadienyltitanium trichloride (CpTiCl3): Similar in structure but lacks the methyl groups on the cyclopentadienyl ring.

Bis(cyclopentadienyl)titanium dichloride (Cp2TiCl2): Contains two cyclopentadienyl rings instead of one.

Uniqueness:

(Trichloro)(pentamethylcyclopentadienyl)titanium(IV): is unique due to the presence of five methyl groups on the cyclopentadienyl ring, which enhances its stability and reactivity compared to its non-methylated counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。